t-Boc-Aminooxy-PEG2-Azide: A Technical Guide for Researchers and Drug Development Professionals
t-Boc-Aminooxy-PEG2-Azide: A Technical Guide for Researchers and Drug Development Professionals
Introduction: t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) moiety, offers a versatile platform for the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
The key physicochemical properties of t-Boc-Aminooxy-PEG2-Azide are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₂N₄O₅ | [1][2][3] |
| Molecular Weight | 290.3 g/mol | [1][2][3] |
| CAS Number | 252378-68-0 | [1][2][3] |
| Appearance | Varies (typically an oil or solid) | |
| Purity | ≥95% (typically >98%) | [1][2] |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| Storage Conditions | -20°C | [1][2] |
Chemical Reactivity and Applications
t-Boc-Aminooxy-PEG2-Azide possesses two key functional groups that enable sequential and orthogonal conjugation strategies.
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Azide Group: This moiety is primarily utilized in "click chemistry" reactions, offering high specificity and efficiency. It readily participates in:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is particularly advantageous for biological applications where copper toxicity is a concern.[5][6]
-
-
t-Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to yield a free aminooxy group.[2][3] This aminooxy group can then react with aldehydes or ketones to form a stable oxime linkage.[2]
This dual functionality makes t-Boc-Aminooxy-PEG2-Azide a valuable linker for:
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Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The PEG linker in t-Boc-Aminooxy-PEG2-Azide can enhance the solubility and cell permeability of the PROTAC molecule.[7]
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker plays a crucial role in the stability and efficacy of ADCs.[8]
-
Bioconjugation: This linker can be used to attach molecules to proteins, peptides, or other biomolecules for various research purposes, including labeling and imaging.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving t-Boc-Aminooxy-PEG2-Azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an azide-containing molecule, such as t-Boc-Aminooxy-PEG2-Azide, and an alkyne-functionalized molecule.
Materials:
-
t-Boc-Aminooxy-PEG2-Azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Dissolve the t-Boc-Aminooxy-PEG2-Azide (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Add the sodium ascorbate solution to the reaction mixture (final concentration ~5-10 equivalents).
-
Add the CuSO₄ solution to the reaction mixture (final concentration ~1-2 equivalents).
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction.
Materials:
-
t-Boc-Aminooxy-PEG2-Azide
-
Strained alkyne (e.g., DBCO or BCN)-functionalized molecule
-
Solvent (e.g., DMSO, PBS for biological molecules)
-
Purification supplies (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolve the t-Boc-Aminooxy-PEG2-Azide in a suitable solvent.
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent.
-
Mix the two solutions. The reaction typically proceeds without the need for a catalyst.
-
Incubate the reaction at room temperature for 1-12 hours. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
Purify the conjugate using a suitable method, such as HPLC or size-exclusion chromatography.
t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to expose the aminooxy functionality.
Materials:
-
t-Boc-Aminooxy-PEG2-Azide conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the t-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Oxime Ligation
This protocol details the reaction of the deprotected aminooxy group with an aldehyde or ketone.
Materials:
-
Deprotected aminooxy-PEG2-Azide conjugate
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (B41778) (optional, as a catalyst)
-
Purification supplies
Procedure:
-
Dissolve the deprotected aminooxy compound in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the reaction mixture.
-
If desired, add aniline as a catalyst (final concentration ~10-100 mM).
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction by LC-MS.
-
Purify the final conjugate using an appropriate method such as HPLC.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving t-Boc-Aminooxy-PEG2-Azide.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Boc-Aminooxy-PEG3-azide | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. cenmed.com [cenmed.com]
